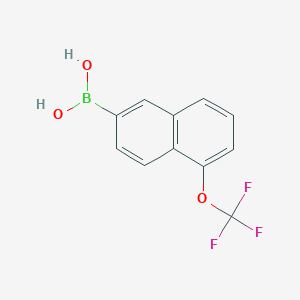
1-(Trifluoromethoxy)naphthalene-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-6-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a boronic acid functional group at the 6-position. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-6-boronic acid typically involves the following steps:
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-6-boronic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-6-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)naphthalene-6-boronic acid exerts its effects involves several key steps:
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-6-boronic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C11H8BF3O3 |
|---|---|
Molecular Weight |
255.99 g/mol |
IUPAC Name |
[5-(trifluoromethoxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-6-8(12(16)17)4-5-9(7)10/h1-6,16-17H |
InChI Key |
WYCZZXPIQXDOTH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=CC=C2)OC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


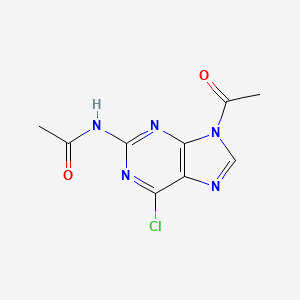
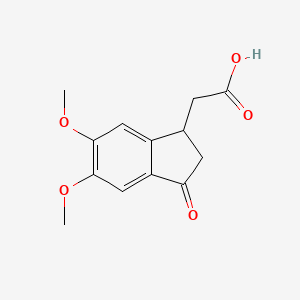
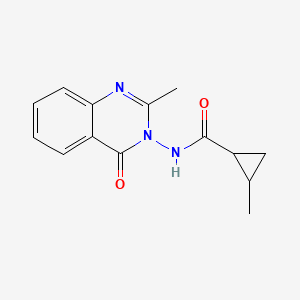
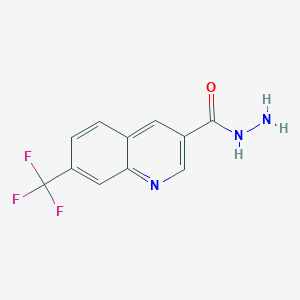
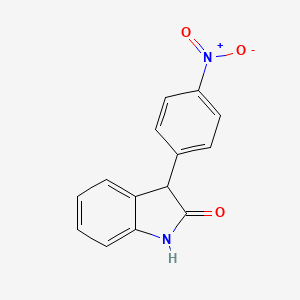

![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
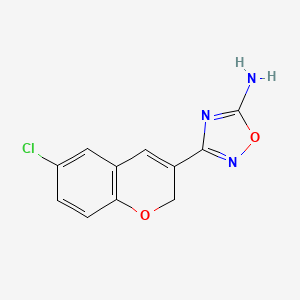
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
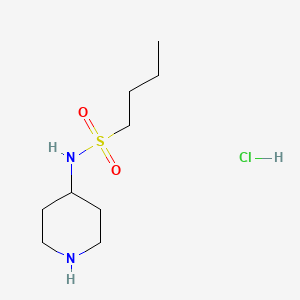
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
